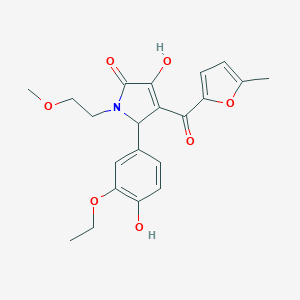
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as EMF-1, is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act through multiple pathways. 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to scavenge free radicals and protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its small size, ease of synthesis, and low toxicity. However, 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one also has limitations, including its poor solubility in water and its instability under acidic conditions.
Direcciones Futuras
There are several future directions for the study of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one, including its potential applications in drug development, its mechanism of action, and its pharmacokinetics and pharmacodynamics. 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in cancer research, neuroprotection, and anti-inflammatory therapy, and further studies are needed to determine its efficacy and safety in humans. Additionally, the mechanism of action of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Finally, the pharmacokinetics and pharmacodynamics of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one need to be studied to determine its optimal dosing and administration routes.
Métodos De Síntesis
The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been achieved through various methods, including a one-pot three-component reaction, a three-step synthesis, and a two-step synthesis. The most common method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde, 2-methoxyethylamine, and 5-methyl-2-furoyl chloride in the presence of a base and a catalyst. This reaction yields 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one as a yellow solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its ability to protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. In anti-inflammatory therapy, 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C21H23NO7 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H23NO7/c1-4-28-16-11-13(6-7-14(16)23)18-17(19(24)15-8-5-12(2)29-15)20(25)21(26)22(18)9-10-27-3/h5-8,11,18,23,25H,4,9-10H2,1-3H3 |
Clave InChI |
NFSYBQRHFYGXII-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=C(O3)C)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=C(O3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266772.png)


![methyl 4-{3-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266777.png)
![(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266778.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266779.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266781.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266782.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266787.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266789.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(2,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266792.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266794.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266795.png)